molecular formula C27H46O2 B14796765 5,25R-Cholesten-3beta,26-diol

5,25R-Cholesten-3beta,26-diol

Cat. No.: B14796765
M. Wt: 402.7 g/mol
InChI Key: FYHRJWMENCALJY-WXLCRPDQSA-N
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Description

5,25R-Cholesten-3beta,26-diol is a cholesterol metabolite that plays a significant role in lipid metabolism and inflammatory responses. It is an oxysterol, which is a type of oxidized cholesterol derivative. This compound has been identified as a potent regulator of lipid biosynthesis and has shown potential therapeutic applications in metabolic disorders, hyperlipidemia, diabetes, fatty liver diseases, and atherosclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,25R-Cholesten-3beta,26-diol involves several steps. One method includes the Diels-Alder reaction of a steroid containing a 5,7-diene and a DELTA24 double bond with an oxidizing agent to form a 24,25-oxido moiety. This intermediate is then treated with a reducing agent to cleave the adduct and convert the 24,25-oxido moiety to a 25-hydroxy group .

Industrial Production Methods: the synthesis typically involves chemical extraction and purification processes, such as reverse-phase high-performance liquid chromatography (HPLC) and tandem mass spectrometry analysis to confirm the structure .

Chemical Reactions Analysis

Types of Reactions: 5,25R-Cholesten-3beta,26-diol undergoes various chemical reactions, including oxidation, reduction, and sulfation. These reactions are crucial for its role in regulating lipid metabolism and inflammatory responses .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include oxidizing agents, reducing agents, and sulfating agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound include its sulfated derivatives, such as 5-cholesten-3beta,25-diol disulfate. These derivatives have been shown to significantly inhibit cholesterol synthesis and decrease lipid levels in vivo .

Scientific Research Applications

5,25R-Cholesten-3beta,26-diol has a wide range of scientific research applications. In chemistry, it is used to study the regulation of lipid metabolism and the role of oxysterols in cellular processes. In biology, it is investigated for its effects on gene expression and inflammatory pathways. In medicine, it has potential therapeutic applications for treating metabolic disorders, hyperlipidemia, diabetes, fatty liver diseases, and atherosclerosis . Additionally, it is used in industry for developing new drugs and therapeutic agents targeting lipid-related diseases .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 5,25R-Cholesten-3beta,26-diol include other oxysterols such as 25-hydroxycholesterol, 27-hydroxycholesterol, and 24-hydroxycholesterol . These compounds share structural similarities and play roles in regulating lipid metabolism and inflammatory responses.

Uniqueness: What sets this compound apart from other oxysterols is its potent regulatory effects on lipid biosynthesis and its dual role as a PPAR gamma agonist and LXR antagonist . This unique combination of activities makes it a promising candidate for therapeutic applications in metabolic and inflammatory diseases.

Properties

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

(10R,13R)-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18?,19?,21?,22?,23?,24?,25?,26-,27+/m0/s1

InChI Key

FYHRJWMENCALJY-WXLCRPDQSA-N

Isomeric SMILES

CC(CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C)CO

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO

Origin of Product

United States

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